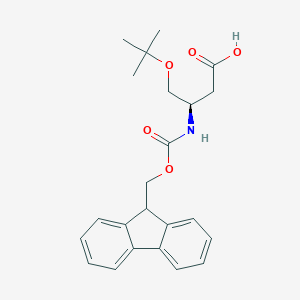

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

Descripción general

Descripción

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397,46 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

FMOC-L-BETA-HOMOSERINE(OTBU), also known as Fmoc-|A-HoSer(tBu)-OH, Fmoc-O-t-butyl-L-beta-homoserine, or ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, is primarily used in the synthesis of peptides . The compound’s primary targets are the amino acids in the peptide chain that it helps to synthesize .

Mode of Action

The compound works by protecting the amino group of the amino acid during peptide synthesis . This protection allows for the successful formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

It is known that the compound has a melting point of 96-98℃ and a predicted boiling point of 5993±500 °C . It is typically stored in a dry environment at 2-8°C .

Result of Action

The result of the action of FMOC-L-BETA-HOMOSERINE(OTBU) is the successful synthesis of peptides . By protecting the amino group during synthesis, the compound ensures the correct formation of peptide bonds and the resulting peptide or protein structure .

Action Environment

The action of FMOC-L-BETA-HOMOSERINE(OTBU) is influenced by environmental factors such as temperature and pH. The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .

Actividad Biológica

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, often abbreviated as Fmoc-Butanoic Acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis due to its protective properties for amino acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 391.47 g/mol. The presence of the Fmoc group allows for selective reactions while protecting the amino functional group, making it particularly useful in synthetic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This can be particularly relevant in drug design where enzyme inhibition is a therapeutic goal.

- Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets within receptor proteins, potentially modulating signaling pathways associated with various diseases.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit diverse biological properties, including antimicrobial and anticancer activities. Below is a summary of relevant findings:

Case Studies

- Antimicrobial Activity : A study explored the synthesis of new O-aryl-carbamoyl derivatives containing the fluorenyl group. These compounds were tested against multiple bacterial strains and demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains .

- Anticancer Potential : Research on fluorenone derivatives indicated that certain modifications led to increased antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was found to enhance this activity compared to branched groups . This highlights the potential of this compound in cancer treatment strategies.

- Enzyme Targeting : Investigations into enzyme inhibitors derived from fluorenes showed promising results against Mycobacterium tuberculosis by targeting key enzymes in its metabolic pathways . This suggests that this compound could be further explored for its potential as an anti-tuberculosis agent.

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYFRYZPXHNPOK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129009 | |

| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-51-7 | |

| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.